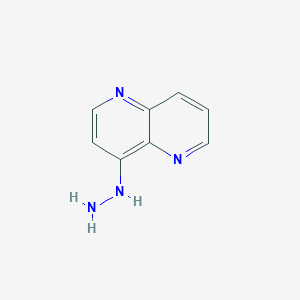

4-Hydrazinyl-1,5-naphthyridine

Overview

Description

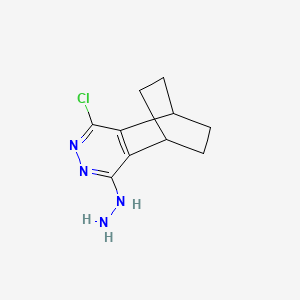

4-Hydrazinyl-1,5-naphthyridine is a compound with the molecular weight of 160.18 . It is a heterocyclic compound that has significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been covered in various studies over the last 18 years . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H8N4/c9-12-7-3-5-10-6-2-1-4-11-8(6)7/h1-5H,9H2,(H,10,12) . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Biological Activities and Therapeutic Research

1,8-Naphthyridine derivatives have garnered attention due to their wide range of biological activities, which make them potent scaffolds in therapeutic and medicinal research. They exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Their applications extend to neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives have shown potential as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant agents, among others. This broad spectrum of activities underscores their significance in drug discovery and pharmaceutical chemistry (Madaan et al., 2015; Gurjar & Pal, 2018).

Medicinal Chemistry and Drug Discovery

The versatile pharmacological activities of 1,8-naphthyridine derivatives establish them as effective tools in pharmaceutical chemistry and drug discovery. Their diverse biological activities include anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive effects. Novel scaffolds based on these derivatives have emerged as potent treatments for neurological diseases, showcasing their multifaceted applications in medicinal chemistry (Gurjar & Pal, 2019).

Naphthalimide Derivatives and Cancer Therapy

Naphthalimide compounds, closely related to naphthyridine derivatives, are notable for their anticancer properties. These compounds, characterized by their aromatic heterocyclic structure, interact with various biological targets such as DNA, enzymes, and receptors through noncovalent bonds. This interaction mechanism underlies their extensive potential in medicinal applications, including cancer therapy. Some naphthalimide derivatives have entered clinical trials, highlighting the ongoing expansion of their medicinal applications (Gong et al., 2016).

Safety and Hazards

The safety information for 4-Hydrazinyl-1,5-naphthyridine indicates that it is classified under GHS07 and GHS08. The hazard statements include H302, H315, H319, H334, and H335. The precautionary statements include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 4-Hydrazinyl-1,5-naphthyridine were not found, the field of 1,5-naphthyridine derivatives continues to be an active area of research due to their significant importance in medicinal chemistry . Future research may focus on exploring new synthesis strategies, understanding their reactivity, and investigating their potential biological activities.

Mechanism of Action

Target of Action

It’s worth noting that naphthyridine derivatives have shown significant importance in the field of medicinal chemistry due to their diverse biological activities .

Mode of Action

Naphthyridine derivatives are known to interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, and formation of metal complexes .

Biochemical Pathways

Naphthyridine derivatives are known to exhibit a great variety of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16018 , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

It’s worth noting that naphthyridine derivatives have been associated with diverse biological activities .

Properties

IUPAC Name |

1,5-naphthyridin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-7-3-5-10-6-2-1-4-11-8(6)7/h1-5H,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZVUWCAEOYICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B3358317.png)

![4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol](/img/structure/B3358324.png)

![1,3-Dihydroimidazo[4,5-b]pyrazine-2-thione](/img/structure/B3358347.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B3358364.png)

![3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine](/img/structure/B3358377.png)